8-Ethynyl-9H-purine: A Technical Guide to its Chemical Properties, Structure, and Synthesis
8-Ethynyl-9H-purine: A Technical Guide to its Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural features, and a proposed synthetic route for 8-Ethynyl-9H-purine. Due to the limited availability of direct experimental data for this specific compound, this guide combines established knowledge of the purine scaffold with predicted properties and a detailed, plausible experimental protocol for its synthesis.
Core Chemical Properties
Quantitative data for the parent compound, 9H-Purine, is summarized below to provide a baseline for understanding the physicochemical characteristics of the 8-ethynyl derivative. It is anticipated that the addition of the ethynyl group will influence properties such as melting point, boiling point, and solubility.
| Property | Value (for 9H-Purine) | Source |
| Molecular Formula | C₅H₄N₄ | [PubChem][1] |
| Molecular Weight | 120.11 g/mol | [PubChem][1] |
| CAS Number | 120-73-0 | [PubChem][1] |
| Melting Point | 214 °C | [PubChem][1] |
| Solubility in Water | 500 g/L | Cheméo[2] |
| logP | -0.129 (Predicted) | Cheméo[2] |
Chemical Structure
The structure of 8-Ethynyl-9H-purine consists of a purine core with an ethynyl group substituted at the 8-position. The purine ring system is a bicyclic aromatic heterocycle, composed of a pyrimidine ring fused to an imidazole ring.
The precise bond lengths and angles for 8-Ethynyl-9H-purine have not been experimentally determined. However, the structure of the parent purine has been studied, revealing a planar ring system. The introduction of the sp-hybridized ethynyl group at the C8 position is expected to have a minimal distorting effect on the planarity of the purine core.
Proposed Synthesis: Sonogashira Coupling
A viable and widely used method for the synthesis of arylalkynes is the Sonogashira cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of 8-Ethynyl-9H-purine, a suitable starting material would be an 8-halo-9H-purine, such as 8-iodo-9H-purine.
Experimental Protocol: Synthesis of 8-Ethynyl-9H-purine via Sonogashira Coupling
Objective: To synthesize 8-Ethynyl-9H-purine from 8-iodo-9H-purine and a protected acetylene source.
Materials:
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8-iodo-9H-purine
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Trimethylsilylacetylene (TMSA)
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Copper(I) iodide (CuI)
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Triethylamine (TEA), anhydrous
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Tetrahydrofuran (THF), anhydrous
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Tetrabutylammonium fluoride (TBAF), 1M solution in THF
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add 8-iodo-9H-purine (1 equivalent), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and copper(I) iodide (0.03 equivalents).
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Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids. To this solution, add anhydrous triethylamine (TEA) (3 equivalents) followed by the dropwise addition of trimethylsilylacetylene (TMSA) (1.5 equivalents).
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Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
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Purification of Silylated Intermediate: Purify the crude product by silica gel column chromatography to obtain 8-(trimethylsilylethynyl)-9H-purine.
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Deprotection: Dissolve the purified 8-(trimethylsilylethynyl)-9H-purine in THF. Add tetrabutylammonium fluoride (TBAF) solution (1.1 equivalents) dropwise at 0 °C.
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Final Work-up and Purification: Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC). Quench the reaction with water and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield 8-Ethynyl-9H-purine.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Logical Workflow for Synthesis
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for 8-Ethynyl-9H-purine, purine analogs are known to be biologically active and often function as inhibitors of various enzymes, particularly kinases.[6] For instance, substituted purines have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.
The following diagram illustrates a generalized mechanism of action for a purine-based kinase inhibitor.
This guide provides a foundational understanding of 8-Ethynyl-9H-purine, focusing on its fundamental chemical characteristics and a robust synthetic strategy. Further experimental investigation is required to fully elucidate its properties and biological activity. Researchers are encouraged to use the provided protocol as a starting point for the synthesis and subsequent study of this novel purine derivative.
References
- 1. Purine | C5H4N4 | CID 1044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9H-Purine (CAS 120-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
